molecular formula C10H13BrN2 B567208 4-Bromo-2-(piperidin-4-yl)pyridine CAS No. 1260848-37-0

4-Bromo-2-(piperidin-4-yl)pyridine

Cat. No.: B567208
CAS No.: 1260848-37-0
M. Wt: 241.132
InChI Key: OLDHZQQOCYDAPI-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-4-yl)pyridine is a heterocyclic compound that features a bromine atom at the 4-position and a piperidin-4-yl group at the 2-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-4-yl)pyridine typically involves the bromination of 2-(piperidin-4-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield substituted pyridine derivatives.

    Oxidation Reactions: Produce piperidinones.

    Coupling Reactions: Form biaryl compounds.

Scientific Research Applications

4-Bromo-2-(piperidin-4-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or modulator of certain enzymes or receptors. The piperidine ring often plays a crucial role in binding to the active site of the target, while the bromine atom can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(piperidin-4-yl)pyridine is unique due to the presence of both the bromine atom and the piperidin-4-yl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-bromo-2-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHZQQOCYDAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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